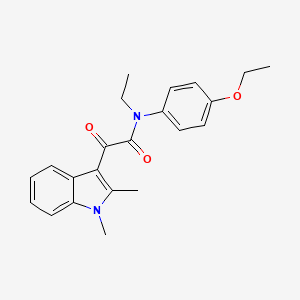
N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide is an organic compound characterized by its complex structure. It consists of a dimethylamino group, a phenylethyl sulfonamide moiety, and an isobutyramide functional group. These contribute to its diverse chemical reactivity and application potential in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide involves multiple steps:
Step 1: Formation of Dimethylamino-Phenylethyl Group
Reacting dimethylamine with phenylethyl bromide under basic conditions.
Solvent: Anhydrous ethanol.
Temperature: 0-5°C to room temperature.
Step 2: Sulfonamide Formation
Condensation of the dimethylamino-phenylethyl compound with p-aminobenzenesulfonyl chloride.
Solvent: Dichloromethane.
Temperature: Room temperature to reflux conditions.
Catalyst: Pyridine.
Step 3: Isobutyramide Formation
Coupling the resulting sulfonamide with isobutyryl chloride.
Solvent: Tetrahydrofuran (THF).
Base: Triethylamine.
Industrial Production Methods
For industrial-scale production, these reactions are optimized in terms of yield and purity using advanced techniques:
Continuous flow reactors for improved reaction control.
High-performance liquid chromatography (HPLC) for purification.
Automation of reagent addition and temperature control.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation Reactions
Converts the amine group into an amine oxide using hydrogen peroxide.
Reduction Reactions
Reduces the sulfonamide group to a sulfone under reducing conditions, typically using sodium borohydride.
Substitution Reactions
Nucleophilic substitution reactions at the dimethylamino group, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
Amine oxides, sulfones, and substituted derivatives are major products, with potential for varied applications.
Aplicaciones Científicas De Investigación
N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide has found extensive use in:
Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical compounds.
Biology: In studying enzyme inhibition and protein binding due to its specific interaction capabilities.
Medicine: Potential therapeutic applications for its amine and sulfonamide groups, which show activity against certain bacteria and enzymes.
Industry: Used in the development of materials with unique properties, including polymers and resins.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: Enzyme inhibition, receptor modulation, and binding interactions that alter biological function.
Comparación Con Compuestos Similares
N-(4-(N-(2-(dimethylamino)-2-phenylethyl)sulfamoyl)phenyl)isobutyramide stands out among similar compounds due to its unique structure and reactivity. Compared with compounds like:
N-(4-(dimethylamino)phenyl)sulfonamide: Lacks the phenylethyl group, resulting in different reactivity and applications.
N-(2-(dimethylamino)-2-phenylethyl)isobutyramide: Lacks the sulfonamide group, which changes its interaction profile.
N-(4-phenylethylsulfamoylphenyl)isobutyramide: Lacks the dimethylamino group, which affects its chemical behavior.
Anything more specific you’d like to dive into about this compound?
Propiedades
IUPAC Name |
N-[4-[[2-(dimethylamino)-2-phenylethyl]sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-15(2)20(24)22-17-10-12-18(13-11-17)27(25,26)21-14-19(23(3)4)16-8-6-5-7-9-16/h5-13,15,19,21H,14H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQICLNTQYGTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2855782.png)
![N-(4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2855785.png)
![N-benzyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2855786.png)
![1-[3-(Trifluoromethyl)pyridin-2-yl]imidazolidine-2-thione](/img/structure/B2855788.png)






![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2855796.png)
![(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/new.no-structure.jpg)


